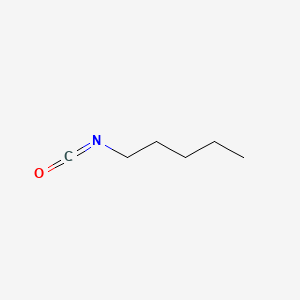
Pentyl isocyanate
Cat. No. B1583160
Key on ui cas rn:
3954-13-0
M. Wt: 113.16 g/mol
InChI Key: VRVUKQWNRPNACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06727232B2
Procedure details


The title compound is prepared by the procedure of Example 1, using 24.0 mg (25 μmol) of 16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid λmax nm in water=259) in 1.0 ml of methanol, 100 μl of pyridine, 100 μl of 2,4-pentanedione and 30 μmol of pentylisocyanate to give 17 mg of the desired product.
Name
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
Quantity
24 mg
Type
reactant
Reaction Step One




Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[O:7][CH:6]([O:8][CH:9]([CH:49]2[CH:53]([OH:54])[CH:52]([OH:55])[CH:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]([C:46](O)=[O:47])[NH:11][CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:43])[CH3:42])[NH:18][C:19](=[O:39])[CH:20]([CH:32]2[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]2)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[CH:5]([O:64][CH3:65])[CH:4]1[OH:66].[N:67]1[CH:72]=[CH:71][CH:70]=[CH:69][CH:68]=1.[CH3:73][OH:74]>O>[CH3:6][C:5](=[O:64])[CH2:4][C:3](=[O:7])[CH3:2].[CH2:51]([N:56]=[C:57]=[O:63])[CH2:52][CH2:53][CH2:49][CH3:9].[NH2:1][CH2:2][C@H:3]1[O:7][CH:6]([O:8][C@@H:9]([C@@H:49]2[C@@H:53]([OH:54])[C@@H:52]([OH:55])[C@H:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:42])[CH3:43])[NH:18][C:19](=[O:39])[CH:20]([CH:32]3[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]3)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[C:73](=[O:74])[N:67]([CH2:72][CH2:71][CH2:70][CH2:69][CH3:68])[C:46]2=[O:47])[C@H:5]([O:64][CH3:65])[C@H:4]1[OH:66]
|
Inputs


Step One
|
Name
|
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
|
|
Quantity
|
24 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCC1C(C(C(O1)OC(C(NCCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)C(=O)O)C1OC(C(C1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound is prepared by the procedure of Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 100 μL |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 30 μmol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC[C@@H]1[C@@H]([C@H](C(O1)O[C@H](C1C(N(C(N1CCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)=O)CCCCC)=O)[C@H]1O[C@H]([C@@H]([C@@H]1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06727232B2
Procedure details


The title compound is prepared by the procedure of Example 1, using 24.0 mg (25 μmol) of 16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid λmax nm in water=259) in 1.0 ml of methanol, 100 μl of pyridine, 100 μl of 2,4-pentanedione and 30 μmol of pentylisocyanate to give 17 mg of the desired product.
Name
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
Quantity
24 mg
Type
reactant
Reaction Step One




Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[O:7][CH:6]([O:8][CH:9]([CH:49]2[CH:53]([OH:54])[CH:52]([OH:55])[CH:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]([C:46](O)=[O:47])[NH:11][CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:43])[CH3:42])[NH:18][C:19](=[O:39])[CH:20]([CH:32]2[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]2)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[CH:5]([O:64][CH3:65])[CH:4]1[OH:66].[N:67]1[CH:72]=[CH:71][CH:70]=[CH:69][CH:68]=1.[CH3:73][OH:74]>O>[CH3:6][C:5](=[O:64])[CH2:4][C:3](=[O:7])[CH3:2].[CH2:51]([N:56]=[C:57]=[O:63])[CH2:52][CH2:53][CH2:49][CH3:9].[NH2:1][CH2:2][C@H:3]1[O:7][CH:6]([O:8][C@@H:9]([C@@H:49]2[C@@H:53]([OH:54])[C@@H:52]([OH:55])[C@H:51]([N:56]3[CH:61]=[CH:60][C:59](=[O:62])[NH:58][C:57]3=[O:63])[O:50]2)[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][NH:15][C:16](=[O:45])[CH:17]([CH:40]([OH:44])[CH:41]([CH3:42])[CH3:43])[NH:18][C:19](=[O:39])[CH:20]([CH:32]3[CH2:37][CH2:36][NH:35][C:34](=[NH:38])[NH:33]3)[NH:21][C:22](=[O:31])[NH:23][CH:24]([CH:28]([CH3:30])[CH3:29])[C:25]([OH:27])=[O:26])[C:73](=[O:74])[N:67]([CH2:72][CH2:71][CH2:70][CH2:69][CH3:68])[C:46]2=[O:47])[C@H:5]([O:64][CH3:65])[C@H:4]1[OH:66]
|
Inputs


Step One
|
Name
|
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
|
|
Quantity
|
24 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCC1C(C(C(O1)OC(C(NCCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)C(=O)O)C1OC(C(C1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound is prepared by the procedure of Example 1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: VOLUME | 100 μL |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 30 μmol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC[C@@H]1[C@@H]([C@H](C(O1)O[C@H](C1C(N(C(N1CCCNC(C(NC(C(NC(NC(C(=O)O)C(C)C)=O)C1NC(NCC1)=N)=O)C(C(C)C)O)=O)=O)CCCCC)=O)[C@H]1O[C@H]([C@@H]([C@@H]1O)O)N1C(NC(C=C1)=O)=O)OC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
